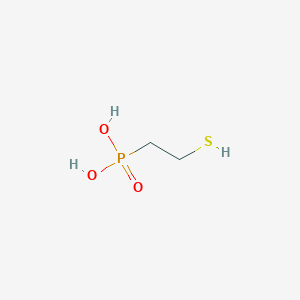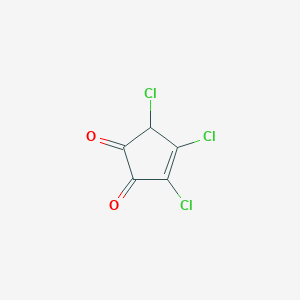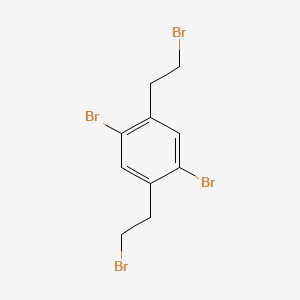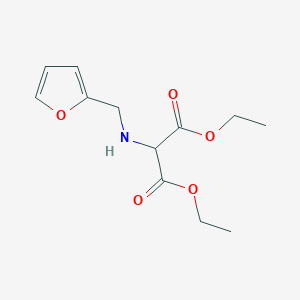
2-Mercaptoethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethylphosphonic acid is an organophosphorus compound characterized by the presence of both a thiol (-SH) and a phosphonic acid (-PO(OH)2) functional group. This bifunctional nature makes it a versatile molecule in various chemical and industrial applications. The compound is known for its ability to form strong bonds with metal surfaces, making it useful in surface modification and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Mercaptoethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylphosphonic acid with thiourea, followed by hydrolysis. Another method includes the reaction of 2-bromoethylphosphonic acid with sodium hydrosulfide. These reactions typically require controlled temperatures and pH conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial setups may use continuous flow reactors to maintain consistent reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Mercaptoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phosphinic acids.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
2-Mercaptoethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for nanoparticles.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-mercaptoethylphosphonic acid involves its ability to form strong bonds with metal ions and surfaces. The thiol group can chelate metal ions, while the phosphonic acid group can form stable complexes with metal oxides. This dual functionality allows it to act as an effective linker in various applications, including catalysis and surface modification .
Comparaison Avec Des Composés Similaires
2-Mercaptopropionic acid: Similar in structure but lacks the phosphonic acid group.
11-Mercaptoundecylphosphonic acid: Longer carbon chain, used in self-assembled monolayers.
Mercaptopropylphosphonic acid: Similar bifunctional nature but with a different carbon chain length.
Uniqueness: 2-Mercaptoethylphosphonic acid is unique due to its specific combination of thiol and phosphonic acid groups, which provides distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong metal binding and surface modification .
Propriétés
Numéro CAS |
43064-23-9 |
|---|---|
Formule moléculaire |
C2H7O3PS |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
2-sulfanylethylphosphonic acid |
InChI |
InChI=1S/C2H7O3PS/c3-6(4,5)1-2-7/h7H,1-2H2,(H2,3,4,5) |
Clé InChI |
TXCBWQYWCDOLHF-UHFFFAOYSA-N |
SMILES canonique |
C(CS)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)

![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)





![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)




